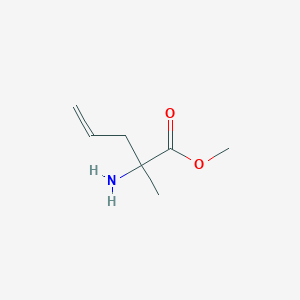

Methyl 2-amino-2-methylpent-4-enoate

Description

Significance of α-Amino Esters as Chiral Building Blocks in Complex Molecule Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. α-Amino esters derived from naturally occurring amino acids provide a readily available pool of chiral starting materials. researchgate.net These building blocks are instrumental in asymmetric synthesis, a field dedicated to creating specific stereoisomers of a target molecule. researchgate.netacs.org The ability to control the three-dimensional arrangement of atoms is crucial, as different enantiomers or diastereomers of a drug can have vastly different biological effects.

The incorporation of α-amino esters into a synthetic route allows chemists to introduce a defined stereocenter, which can direct the stereochemical outcome of subsequent reactions. nih.gov This control is essential for the efficient and selective synthesis of complex natural products and novel therapeutic agents. nih.govmdpi.com The versatility of α-amino esters is further enhanced by the ability to modify both the amino and ester functionalities, as well as the side chain, enabling the construction of a diverse range of molecular scaffolds. nih.gov

Contextualizing Methyl 2-amino-2-methylpent-4-enoate within Contemporary Unsaturated Amino Acid Derivatives Research

This compound is an example of a non-proteinogenic, quaternary α-amino acid derivative. Its structure is characterized by a methyl group and an allyl group attached to the α-carbon, which also bears the amino and methyl ester groups. This quaternary nature, meaning the α-carbon is bonded to four non-hydrogen atoms, imparts significant conformational constraints on molecules that incorporate it. chemrxiv.org Such constraints are highly sought after in drug design and peptide science to create more stable and specific bioactive compounds. nih.gov

The unsaturated allyl group in this compound provides a reactive handle for a variety of chemical transformations not typically available to saturated amino acids. This includes reactions like cross-metathesis, hydroformylation, and various cycloadditions, which allow for the introduction of further complexity and functionality. mdpi.com Research into unsaturated amino acid derivatives is a vibrant area, as these compounds serve as precursors to a wide range of modified amino acids, peptides, and other nitrogen-containing heterocycles. mdpi.comnih.gov The synthesis of its parent acid, 2-amino-2-methyl-4-pentenoic acid, and its subsequent esterification to the methyl ester, is a key step in accessing this valuable building block. nih.govchemicalbook.commasterorganicchemistry.com

Table 1: Properties of 2-amino-2-methylpent-4-enoic acid (Parent Acid)

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline powder |

| Boiling Point | 226.2°C at 760 mmHg |

| Density | 1.067 g/cm3 |

Data sourced from commercial suppliers and chemical databases. cymitquimica.com

Overview of Emerging Research Directions in Amino Ester Chemistry

The field of amino ester chemistry is continuously evolving, with several key research areas at the forefront. One major trend is the development of novel catalytic methods for the asymmetric synthesis of non-proteinogenic amino acids. chemrxiv.orgacs.org This includes the use of transition metal catalysts and organocatalysts to achieve high levels of enantioselectivity in the formation of α-amino esters with diverse side chains. acs.org

Biocatalysis is another rapidly expanding area, where enzymes are engineered to perform specific chemical transformations with high precision and under mild conditions. acs.org This approach offers a green and sustainable alternative to traditional chemical synthesis. Furthermore, the development of diversity-oriented synthesis strategies allows for the rapid generation of libraries of complex molecules from common amino acid-derived starting materials, accelerating the discovery of new drug candidates and chemical probes. mdpi.com The photochemical cyclization of α-amino esters to produce novel heterocyclic structures is also an area of active investigation.

Table 2: Comparison of Related Unsaturated Amino Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C7H13NO2 | 143.18 | Quaternary α-carbon, terminal alkene |

| Methyl 2-amino-4-methylpent-4-enoate | C7H13NO2 | 143.18 | Secondary α-carbon, internal alkene |

| Ethyl 2-amino-4-methylpent-4-enoate | C8H15NO2 | 157.21 | Ethyl ester, internal alkene |

This table highlights the structural nuances between the title compound and its isomers or analogs. chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 Methylpent 4 Enoate and Analogues

Stereoselective Synthesis Approaches for Functionalized α-Amino Esters

The creation of chiral α-amino esters with a high degree of stereochemical purity is a formidable challenge in synthetic organic chemistry. The methods employed often need to control the formation of one or more stereocenters, leading to either enantiomerically enriched or diastereomerically pure products.

Enantioselective Pathways to α-Quaternary Amino Esters

The construction of α-quaternary amino esters, which feature a stereocenter fully substituted with four different groups, presents a significant synthetic hurdle. Several enantioselective strategies have been developed to address this challenge.

One notable approach involves the alkylation of deprotonated α-aminonitriles . acs.orgnih.gov This method utilizes a chiral auxiliary, (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane, to direct the stereochemical outcome of the reaction. acs.orgnih.gov The process begins with a Strecker reaction between an aldehyde and the chiral amine in the presence of potassium cyanide to form an α-aminonitrile as a single diastereomer. acs.org Subsequent deprotonation with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) generates a potassium keteneiminate, which is then alkylated with various electrophiles to yield α-quaternary aminonitriles. acs.org This method has been successful in preparing a series of α-quaternary arylglycines with high optical purity, often exceeding 98% enantiomeric excess (ee). acs.orgnih.gov A key advantage of this procedure is that it often avoids the need for chromatographic purification of intermediates to enhance optical purity. acs.orgnih.gov

Another powerful technique is the sequential enzymatic desymmetrization and Curtius rearrangement . nih.gov This method starts with the double alkylation or arylation of dimethyl malonate. The resulting prochiral diester undergoes desymmetrization via hydrolysis mediated by porcine liver esterase (PLE), yielding a chiral half-ester with enantiomeric excesses ranging from 43% to over 98%. nih.gov The chiral half-ester is then subjected to a Curtius rearrangement. The intermediate isocyanate is trapped with benzyl (B1604629) alcohol or amines to afford the corresponding Cbz-protected amino esters or ureas. nih.gov

Catalytic enantioselective enolate alkylation using a structurally well-defined chiral quaternary ammonium (B1175870) salt under phase-transfer conditions represents another rational approach. acs.org This method has been shown to be highly effective for the synthesis of various α-amino acids. acs.org Additionally, biomimetic carbonyl catalysis has been employed for the direct enantioselective allylic alkylation of α-amino esters to produce α-quaternary glutamates. acs.org This strategy utilizes a specially designed bifunctional centrally chiral pyridoxal (B1214274) catalyst to achieve high yields, excellent diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to 96% ee). acs.org

| Method | Key Features | Stereoselectivity | Reference |

| Alkylation of Deprotonated α-Aminonitriles | Utilizes a chiral auxiliary; Strecker reaction followed by alkylation. | Up to 98% ee | acs.orgnih.gov |

| Enzymatic Desymmetrization & Curtius Rearrangement | PLE-mediated hydrolysis of prochiral diesters; Curtius rearrangement. | 43% to >98% ee | nih.gov |

| Catalytic Enantioselective Enolate Alkylation | Phase-transfer catalysis with a chiral quaternary ammonium salt. | High enantioselectivity | acs.org |

| Biomimetic Carbonyl Catalysis | Enantioselective allylic alkylation with a chiral pyridoxal catalyst. | Up to >20:1 dr, up to 96% ee | acs.org |

Diastereoselective Control in Amino Ester Formation

Achieving diastereoselective control is critical when synthesizing amino esters with multiple stereocenters. This is often accomplished by using chiral auxiliaries or by taking advantage of substrate-controlled reactions.

A notable example is the alkylation of α-tert-butanesulfinamide auxiliary-bound enolates . acs.org In this method, chiral α-sulfinamido esters are deprotonated to form enolates, which are then alkylated. This process generally yields good to high diastereoselectivities (often >6:1) and provides access to both mono- and α,α-disubstituted amino acid derivatives. acs.org The chiral auxiliary can be readily removed to furnish the enantiopure amino acids. acs.org Computational studies suggest that the reaction proceeds through a chelated transition state, where the electrophile adds to the convex face of a transient bicyclic intermediate. acs.org

Crystallization-induced diastereomer transformation (CIDT) is another powerful technique for obtaining diastereomerically pure compounds. nih.gov This method has been successfully applied to the aza-Michael reaction of diversely functionalized (E)-3-acylacrylic acids, providing a direct route to a variety of α-amino acid derivatives with excellent stereochemical purity. nih.gov

The reduction of chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters offers another avenue for diastereoselective synthesis. acs.org By carefully selecting the reducing agent, either the anti or syn diastereomer of the corresponding alcohol can be obtained with high selectivity. For instance, using LiAlH(O-t-Bu)3 under chelation control leads to the anti product with a ratio of >95:5, while using NB-Enantride under Felkin-Anh control yields the syn product with a ratio of 5:95. acs.org

Furthermore, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines allows for the stereoselective synthesis of δ- and ε-amino ketone derivatives, which can then be cyclized to form substituted piperidines. nih.gov

Carbon-Carbon Bond Forming Reactions in Amino Ester Synthesis

The formation of carbon-carbon bonds is a fundamental process in the synthesis of complex organic molecules, including amino esters. Olefin metathesis has emerged as a particularly powerful tool for this purpose.

Olefin Metathesis Strategies

Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org This reaction has found broad application in organic synthesis due to its functional group tolerance and its ability to form rings and couple molecules. wikipedia.orgmdpi.comnih.gov

Cross-metathesis (CM) is a variation of olefin metathesis that joins two different alkenes. nih.gov This strategy has been effectively used in the synthesis of functionalized α-amino acid derivatives. For example, the cross-metathesis of allylglycine derivatives with various alkenes using Grubbs' catalysts can be a synthetically useful procedure. rsc.org However, the success of the reaction can be dependent on the specific amino acid derivative, with vinylglycine and dehydroalanine (B155165) derivatives showing less viability with certain catalysts. rsc.org

The reactivity of unsaturated amino acids in cross-metathesis can be influenced by the length of the side chain. ox.ac.uk Studies have shown that with some ruthenium catalysts, reactivity increases with longer side chains. ox.ac.uk Notably, Schrock-type molybdenum catalysts are capable of promoting the cross-metathesis of less reactive partners like vinylglycine. ox.ac.uk

Cross-metathesis has also been employed to synthesize hydroxamic acid derivatives by reacting N-benzyloxyacrylamide with a range of terminal alkenes in the presence of a second-generation Grubbs' catalyst. nih.gov This approach provides good yields and can be applied to a variety of substrates. nih.gov Furthermore, a combination of cross-enyne metathesis and the Diels-Alder reaction has been utilized to prepare highly functionalized phenylalanine derivatives. thieme-connect.com

| Catalyst Type | Substrates | Outcome | Reference |

| Grubbs' Catalyst (1st Gen) | Allylglycine derivatives and alkyl-substituted alkenes | Synthetically useful yields (43-66%) | rsc.org |

| Grubbs' Catalyst (1st Gen) | Vinylglycine and dehydroalanine derivatives | Non-viable reaction | rsc.org |

| Grubbs' Catalyst (2nd Gen) | N-benzyloxyacrylamide and terminal alkenes | Good yields (57-85%) of α,β-unsaturated hydroxamates | nih.gov |

| Schrock-type Molybdenum Catalyst | Vinylglycine | Productive cross-metathesis | ox.ac.uk |

Ring-closing metathesis (RCM) is an intramolecular version of olefin metathesis that is widely used to construct unsaturated rings. wikipedia.org This powerful reaction has been instrumental in the synthesis of various cyclic amino acid derivatives, including those with five-, six-, and even larger membered rings. wikipedia.orgcore.ac.ukorganic-chemistry.org

The synthesis of cyclic β-amino esters often involves the preparation of an acyclic diene precursor, which then undergoes RCM. For instance, a protected allylglycine can be stereoselectively allylated to form a diene, which upon treatment with a Grubbs' catalyst, yields a cyclohexene-based amino acid derivative. core.ac.uk The stereochemistry of the final product can often be controlled by the sequence of alkylation steps. core.ac.uk

RCM has also been successfully applied to the synthesis of amino acid-derived phosphorus-containing heterocycles. thieme-connect.de In this approach, acyclic precursors are generated by coupling allylic amines with phosphorus chlorides, and these precursors are then cyclized using a Grubbs' catalyst to form five- and seven-membered rings. thieme-connect.de The synthesis of various nitrogen-containing heterocycles, such as pyrroles and benzazepines, has also been achieved through RCM of diallylamines or other suitable diene precursors. mdpi.comorganic-chemistry.org

The efficiency and stereoselectivity of RCM can be influenced by factors such as the choice of catalyst and the presence of coordinating groups within the substrate. wikipedia.orgnih.gov For example, in the synthesis of peptide-based macrocycles, the use of second-generation Hoveyda-Grubbs precatalysts can lead to high yields and excellent (E)-selectivity for the newly formed double bond. nih.gov

Carbonyl Olefin Metathesis in Chiral Heterocycle Synthesis

Carbonyl-olefin metathesis has emerged as a powerful reaction for the formation of carbon-carbon double bonds, finding application in the synthesis of complex cyclic structures. nih.govrsc.org This transformation, which can be achieved through various catalytic or stoichiometric methods, allows for the construction of cyclic enol ethers and other heterocyclic systems. nih.gov

One notable application is in the synthesis of chiral heterocycles. For instance, an iron(III)-catalyzed carbonyl-olefin metathesis has been utilized to create substituted tetrahydropyridines from amino acid precursors. mdpi.com This method demonstrates the potential of using chiral pool reagents to direct the formation of enantiomerically enriched products. The reaction proceeds through a proposed stepwise mechanism involving electrophilic cyclization and a [2+2] cycloreversion. mdpi.com While the substrate scope for carbonyl-olefin metathesis is still developing compared to olefin-olefin metathesis, it presents a promising strategy for synthesizing complex chiral molecules. nih.gov The efficiency of these reactions can be influenced by the electronic properties of the substrates and the specific catalyst system employed. mdpi.com

Key Findings in Carbonyl-Olefin Metathesis for Chiral Heterocycle Synthesis:

| Catalyst System | Substrate Type | Product Type | Key Observation |

| FeCl₃ | Amino acid derivatives with a prenyl substituent | Substituted tetrahydropyridines | Electron-deficient sulfonamides on the amino acid enhance yield. mdpi.com |

| Lewis Acids (e.g., Yb(OTf)₃, AlCl₃) | Unsaturated ketones | Cyclic enol ethers | Can be used for two-directional ring-closing metathesis to form tricyclic ethers. nih.govprinceton.edu |

| Organocatalysts (strained hydrazines) | Aldehydes and alkenes | Unsaturated ketones | Proceeds via a [3+2]-cycloaddition approach. nih.gov |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. acs.orglibretexts.org It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org This method is particularly valuable for the synthesis of β-amino esters and their derivatives, which are precursors to important pharmaceuticals. acs.orgacs.org

The direct addition of amines to α,β-unsaturated esters is a common method for synthesizing β-amino esters. mst.eduorganic-chemistry.org The reactivity in these reactions is influenced by several factors, including the nature of the amine, the structure of the α,β-unsaturated ester, the solvent, and the presence of catalysts. mst.edusemnan.ac.ir

Generally, primary aliphatic amines react more readily than aromatic amines. mst.edu The reaction rate is typically higher in polar, protic solvents. mst.edu To enhance the reaction rate, especially for less reactive amines, Lewis acid catalysts can be employed. mst.edu The structure of the Michael acceptor also plays a crucial role, with acrylates being more reactive than methacrylates, for example. mst.edu

Factors Influencing Michael Addition of Amines to α,β-Unsaturated Esters:

| Factor | Observation |

| Amine Structure | Aliphatic amines are generally more reactive than aromatic amines. Steric hindrance on the amine can decrease the reaction rate. mst.edu |

| Solvent | Polar, protic solvents tend to increase the reaction rate. mst.edu |

| Catalyst | Lewis acids can significantly increase the reaction rate, particularly for aromatic and secondary amines. mst.edu |

| Acceptor Structure | The order of reactivity for amine addition is generally acrylates > maleates > fumarates > methacrylates. mst.edu |

Achieving stereocontrol in conjugate addition reactions is crucial for the synthesis of chiral β-amino acids. One effective strategy involves the use of chiral lithium amides. acs.orgnih.gov These reagents can act as either external chiral ligands or as chiral auxiliaries to induce enantioselectivity in the addition of an amine to an α,β-unsaturated ester. acs.orgacs.org

In this approach, a chiral lithium amide, often derived from a C₂-symmetric amine, mediates the conjugate addition. acs.org The reaction can provide β-amino esters in high yields and with excellent enantioselectivities, in some cases up to 99% ee. acs.org This method represents a significant advancement as it allows for the direct formation of chiral β-amino acid derivatives without the need for a covalently attached chiral auxiliary on the substrate. acs.org

Examples of Asymmetric Conjugate Addition with Chiral Lithium Amides:

| Chiral Ligand/Amide | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Chiral Lithium N-benzyltrimethylsilylamide | tert-Butyl cinnamate | β-Amino ester | Up to 99% | High |

| Chiral C₂-symmetric dilithium (B8592608) amides | Phenylacetic acid and alkyl cinnamates | β-Amino acid derivative | High | High |

Allylic Alkylation and Rearrangement Reactions

Allylic substitution and rearrangement reactions provide powerful and versatile routes to unsaturated α-amino esters, including those with quaternary stereocenters. These methods often employ transition metal catalysis or proceed through sigmatropic rearrangements to achieve high levels of stereocontrol.

Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established method for the formation of carbon-nitrogen bonds. acs.orgtdx.cat This reaction has been successfully applied to the synthesis of chiral α,β-unsaturated γ-amino esters from 4-substituted 2-acetoxybut-3-enoates and various amines. acs.org

This methodology offers a regioselective route to γ-amino esters, which can be valuable precursors for chiral γ-amino acids and γ-lactams. acs.org The use of appropriate chiral ligands on the palladium catalyst allows for high enantioselectivity, often exceeding 99% ee. acs.org The regioselectivity, favoring the γ-adduct over the α-adduct, is thought to be influenced by the steric bulk of the substituents on the allyl substrate. acs.org

Representative Results for Pd-Catalyzed Asymmetric Allylic Amination:

| Substrate | Amine Nucleophile | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) |

| 4-Aryl-2-acetoxybut-3-enoate | Benzylamine | (S)-BINAP | Chiral γ-amino ester | Up to 98% | >99% |

| 4-Alkyl-2-acetoxybut-3-enoate | Morpholine | Trost Ligand | Chiral γ-amino ester | High | High |

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The chelate-enolate Claisen rearrangement, in particular, has been developed for the stereoselective synthesis of γ,δ-unsaturated amino acids, including those with a quaternary α-carbon. uni-saarland.dersc.org

In this reaction, an N-protected amino acid allylic ester is treated with a strong base to form a chelated enolate. rsc.org This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to afford the α-alkylated γ,δ-unsaturated amino acid. rsc.org The reaction proceeds with a high degree of diastereoselectivity, controlled by the chelated transition state. rsc.org This method is particularly useful for synthesizing sterically demanding amino acids. uni-saarland.de

Key Features of Chelate-Enolate Claisen Rearrangements:

| Reactant | Key Intermediate | Product | Stereoselectivity |

| N-protected amino acid allylic ester | Chelated ester enolate | α-Alkylated γ,δ-unsaturated amino acid | High diastereoselectivity |

α-Alkylation and α-Functionalization of Amino Acid Derivatives

The direct α-alkylation of amino acid derivatives is a fundamental approach for the synthesis of α,α-disubstituted amino acids. In the context of Methyl 2-amino-2-methylpent-4-enoate, this involves the introduction of a methyl and an allyl group at the α-position of a glycine (B1666218) or alanine (B10760859) precursor.

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of an enolate derived from an amino acid. For instance, pseudoephenamine can serve as a chiral auxiliary in the alkylation of an alaninamide pivaldimine, allowing for the construction of quaternary α-methyl α-amino acids with high diastereoselectivity. This method offers the advantage of mild hydrolysis conditions to furnish the desired α-amino acid.

The synthesis of the N-protected precursor, Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate, is a key step that facilitates further functionalization. The tert-butoxycarbonyl (Boc) protecting group is commonly employed to prevent unwanted side reactions at the amino group during subsequent synthetic transformations. The synthesis of this precursor confirms the viability of building the carbon skeleton of the target molecule.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can be effectively accomplished through various catalytic strategies.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed allylic alkylation is a particularly relevant method for introducing the allyl group. For example, a dual catalysis system involving palladium and copper can be used for the stereoselective and site-specific allylic alkylation of Schiff base activated amino acids and small peptides. acs.org This approach has been successful in synthesizing a range of noncoded α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities. acs.org

A tandem N-alkylation/π-allylation of α-iminoesters catalyzed by palladium has been developed for the asymmetric synthesis of α-allyl-α-aryl α-amino acids. nih.gov While this specific example involves an aryl group instead of a methyl group, the principle demonstrates the feasibility of a three-component coupling to construct the quaternary center. The use of a nickel salt catalyst has been noted in the synthesis of a precursor to sacubitril, which shares structural similarities with the target molecule, highlighting the potential of nickel catalysis in this area. lookchem.com Ruthenium catalysts, such as the diiodo(p-cymene)ruthenium(II) dimer, have been employed in the synthesis of related chiral amino acid derivatives, suggesting their potential applicability. chemicalbook.com

The following table summarizes representative examples of transition metal-catalyzed synthesis of related α,α-disubstituted amino acid derivatives.

| Catalyst System | Substrate | Alkylating/Allylating Agent | Product | Yield (%) | ee (%) | Reference |

| Pd/Cu Dual Catalysis | Schiff base of L-Ala-L-Ala | Allylic carbonate | α-Allyl-L-Ala-L-Ala derivative | 62 | >20:1 dr | acs.org |

| Pd(BINAPHANE) | Disubstituted ketene | Allylic acetate | α-Allyl ester | 61-93 | 68-80 | rsc.org |

| [Ru(p-cymene)I2]2/(R,R)-Me-Duphos | (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | H2 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | 96.1 | - | chemicalbook.com |

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules without the need for metal catalysts. In the context of amino ester derivatization, organocatalysts can be employed for various transformations, including α-amination and α-oxidation. For the synthesis of α,α-disubstituted amino acids, organocatalytic methods can be applied to the enantioselective alkylation of glycine imines or the functionalization of α-substituted amino esters. rsc.org

A one-pot catalytic asymmetric approach to dihydroquinoxalinones, involving the formation of 1-phenylsulfonyl-1-cyano epoxides as key intermediates, showcases the potential of organocatalysis in building complex chiral scaffolds from simple precursors. nih.gov While a direct application to this compound is not explicitly reported, the principles of organocatalytic activation of imines and subsequent nucleophilic attack are highly relevant.

Phase-transfer catalysis (PTC) is a valuable technique for the synthesis of α-amino acids, offering mild reaction conditions and the use of simple and inexpensive reagents. This method is particularly well-suited for the alkylation of glycine or alanine derivatives. The enantioselective synthesis of α-alkyl-alanines has been achieved through the catalytic phase-transfer alkylation of a 2-naphthyl aldimine tert-butyl ester using a chiral cinchona alkaloid-derived catalyst. organic-chemistry.orgnih.govcolab.ws

Specifically, the use of O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide as a catalyst in the presence of a strong base like rubidium hydroxide (B78521) at low temperatures has shown high enantioselectivities (up to 96% ee) in the alkylation of an alanine imine. organic-chemistry.orgnih.govcolab.ws This methodology is directly applicable to the synthesis of this compound by using allyl bromide as the alkylating agent for an appropriate alanine derivative.

The table below illustrates the effectiveness of phase-transfer catalysis in the synthesis of α-alkyl-alanine derivatives.

| Catalyst | Substrate | Alkylating Agent | Base | Temperature (°C) | ee (%) | Reference |

| O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | 2-Naphthyl aldimine of alanine tert-butyl ester | Benzyl bromide | RbOH | -35 | 96 | organic-chemistry.orgnih.govcolab.ws |

| Chinchonidine-derived catalyst | Imine analogue of glycine | Allylic bromide | K2CO3 | rt | - | researchgate.net |

Photoredox catalysis has revolutionized organic synthesis by enabling the activation of previously inert bonds under mild conditions. For the synthesis of unnatural amino acids, photoredox catalysis can facilitate the generation of α-amino radicals from amino acids or their derivatives, which can then undergo various coupling reactions.

A notable application is the decarboxylative vinylation of N-Boc α-amino acids using vinyl sulfones in the presence of an iridium-based photocatalyst. nih.govacs.orgorganic-chemistry.org This method allows for the direct synthesis of allylic amines. By starting with an N-Boc-α-methylalanine, this strategy could potentially be adapted to introduce the allyl group and form the desired product. Another approach involves the direct C-H vinylation of N-aryl tertiary amines, demonstrating the versatility of photoredox-generated α-amino radicals. nih.govacs.orgorganic-chemistry.org Furthermore, photoredox-mediated C-O bond activation of aliphatic alcohols has been used for the asymmetric synthesis of unnatural α-amino acids, expanding the range of accessible starting materials. nih.gov

Protecting Group Strategies in Amino Ester Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. In amino acid chemistry, the protection of the amino and carboxylic acid groups is crucial.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amino function. Its presence in the commercially available precursor, Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate, underscores its importance in the synthetic route to the final product. bldpharm.com The Boc group is stable under the basic conditions often employed in alkylation reactions and can be readily removed at a later stage with an acid such as trifluoroacetic acid (TFA).

For the carboxylic acid, it is typically protected as a methyl ester , as seen in the target molecule itself. This ester is generally stable to many reaction conditions used for the modification of the amino group and the α-carbon.

In more complex syntheses, particularly in peptide synthesis, allyl protecting groups can be used for side-chain functionalities. nih.gov These groups are orthogonal to the commonly used Boc and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, meaning they can be selectively removed under different conditions, typically using a palladium catalyst. nih.gov This strategy allows for the selective deprotection and modification of different parts of a molecule.

The choice of protecting groups is critical for the successful synthesis of α,α-disubstituted amino acids, preventing side reactions and enabling the desired transformations in a controlled manner.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Methyl 2-amino-2-methylpent-4-enoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the carbon skeleton and attached protons.

Research Findings: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet. The protons of the vinyl group (-CH=CH₂) would present as a complex multiplet system due to geminal, cis, and trans couplings. The diastereotopic methylene (B1212753) protons (-CH₂-) adjacent to the stereocenter would likely appear as two separate multiplets. The α-methyl group (-CH₃) would be a singlet, and the primary amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key expected signals include the carbonyl carbon of the ester group, the quaternary α-carbon, the two olefinic carbons of the vinyl group, the methylene carbon, the α-methyl carbon, and the methyl ester carbon. For instance, in a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, ¹³C NMR analysis clearly identified the carbonyl carbon at δ 171.9 ppm and the quaternary carbon at δ 57.7 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| α-C | - | ~58-62 |

| C=O | - | ~172-175 |

| O-CH₃ | ~3.7 (s, 3H) | ~52-54 |

| α-CH₃ | ~1.5 (s, 3H) | ~22-25 |

| -CH₂- | ~2.4-2.6 (m, 2H) | ~40-45 |

| -CH= | ~5.7-5.9 (m, 1H) | ~130-135 |

| =CH₂ | ~5.0-5.2 (m, 2H) | ~118-122 |

| -NH₂ | ~1.6-2.0 (br s, 2H) | - |

Note: Predicted values are based on typical ranges for similar functional groups. s = singlet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

Research Findings: For the molecular formula of this compound, C₇H₁₃NO₂, the calculated monoisotopic mass is 143.09463 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to find a protonated molecular ion [M+H]⁺ at an m/z value extremely close to 144.10192. Research on analogous compounds demonstrates this principle; for example, the HRMS analysis of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate (C₁₅H₂₀BrNO₂) showed an [M+H]⁺ ion with a measured value of 325.0671, which correlated closely with the calculated value of 325.0677. researchgate.net This high accuracy distinguishes the target compound from other isobaric species.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Monoisotopic Mass | 143.09463 Da |

| Ion Adduct | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 144.10192 Da |

| Expected Experimental m/z | ~144.1019 ± 0.0007 (for 5 ppm accuracy) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Given that this compound possesses a chiral center at the α-carbon, assessing its enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying the enantiomers.

Research Findings: The development of asymmetric syntheses for α,α-disubstituted amino acids necessitates robust analytical methods to determine enantiomeric excess (ee). acs.org In a typical chiral HPLC analysis, a racemic or enantioenriched sample of the amino ester (or a suitable derivative) is injected onto a chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times (t_R). The relative peak areas of the two separated enantiomers are then used to calculate the enantiomeric excess. Studies on the synthesis of α-quaternary chiral glutamic acid derivatives successfully employed chiral HPLC to demonstrate high enantioselectivities, often exceeding 95% ee. acs.org This technique is directly applicable to determine the enantiomeric purity of this compound.

Table 3: Representative Chiral HPLC Data for Enantiomeric Resolution

| Enantiomer | Retention Time (t_R) | Peak Area (%) |

| (R)-enantiomer | 10.5 min | 98.0 |

| (S)-enantiomer | 12.3 min | 2.0 |

| Enantiomeric Excess (ee) | 96.0% |

Note: Data are hypothetical and for illustrative purposes. Actual retention times depend on the specific column, mobile phase, and flow rate used.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration, bond lengths, bond angles, and intermolecular interactions. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a derivative.

Research Findings: While crystal structure data for this compound itself is not publicly available, analysis of related structures provides insight into the expected findings. For example, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined to be in the triclinic Pī space group. researchgate.net A study on a 4H-pyran derivative detailed the crystal system, unit cell dimensions, and key intermolecular interactions, such as N−H···N and N−H···O hydrogen bonds, which stabilize the crystal packing. researchgate.net For this compound, X-ray analysis would confirm the quaternary nature of the α-carbon and establish the relative orientation of the methyl, amino, carboxymethyl, and allyl substituents. Crucially, if a chiral resolving agent is used or if spontaneous resolution occurs, the absolute configuration (R or S) can be determined.

Table 4: Illustrative Crystal Structure Data Parameters

| Crystallographic Parameter | Illustrative Value (from a related structure researchgate.net) |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 11.8746 (6) |

| b (Å) | 12.2023 (5) |

| c (Å) | 13.7760 (6) |

| α (°) | 97.557 (3) |

| β (°) | 110.520 (2) |

| γ (°) | 113.866 (2) |

| V (ų) | 1620.20 (14) |

| Z | 4 |

Note: These data are for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate and serve to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is also highly sensitive to intermolecular interactions, particularly hydrogen bonding.

Research Findings: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the saturated ester group would be prominent around 1735-1750 cm⁻¹. The C=C stretching vibration of the terminal alkene would be observed near 1640 cm⁻¹. Additionally, C-O stretching bands for the ester would appear in the 1000-1300 cm⁻¹ range. The presence and nature of hydrogen bonding (e.g., N-H···O=C) can influence the position and shape of the N-H and C=O stretching bands, often causing them to broaden and shift to lower frequencies. Studies of related molecules like amino alcohols have used vibrational spectroscopy to probe the competition between intramolecular and intermolecular hydrogen bonds. nih.gov

Table 5: Expected Infrared (IR) Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 (medium) |

| C-H Stretch (sp²) | Alkene | 3010 - 3100 (medium) |

| C-H Stretch (sp³) | Alkane | 2850 - 3000 (medium-strong) |

| C=O Stretch | Ester | 1735 - 1750 (strong) |

| C=C Stretch | Alkene | ~1640 (variable) |

| N-H Bend | Primary Amine | 1590 - 1650 (variable) |

| C-O Stretch | Ester | 1000 - 1300 (strong) |

| =C-H Bend (out-of-plane) | Alkene | 910 & 990 (strong) |

Mechanistic Investigations of Reactions Involving Methyl 2 Amino 2 Methylpent 4 Enoate Precursors and Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of α-allyl-α-methyl amino esters, including Methyl 2-amino-2-methylpent-4-enoate, is often achieved through the palladium-catalyzed asymmetric allylic alkylation (AAA) of an enolate precursor derived from an alanine (B10760859) ester. The generally accepted catalytic cycle for this transformation provides a framework for understanding the reaction pathway. mdpi.comchinesechemsoc.org

The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex, bearing a chiral ligand, to an allylic carbonate or a similar precursor. This step generates a π-allylpalladium(II) complex and an alkoxide. Subsequently, a base abstracts a proton from the α-carbon of the N-protected alanine ester to form a prochiral enolate. The crucial carbon-carbon bond-forming step involves the nucleophilic attack of this enolate on the π-allylpalladium complex. This attack generally occurs via an "outer sphere" mechanism, where the enolate attacks the allyl group from the face opposite to the palladium atom. acs.org Finally, reductive elimination regenerates the palladium(0) catalyst and releases the desired α-allylated amino ester product.

An alternative and powerful strategy involves a tandem N-alkylation/π-allylation of α-iminoesters. nih.gov In this approach, an α-iminoester undergoes an umpolung N-alkylation with a Grignard reagent, which generates a magnesium enolate in situ. This enolate then participates in the palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov This tandem process has been shown to generate enolates with enhanced reactivity compared to those formed by direct deprotonation, likely due to differences in their aggregation state. nih.gov

Furthermore, innovative approaches utilizing a three-component catalyst system comprising an achiral picolinaldehyde, Zn(II), and a chiral palladium complex have been developed for the asymmetric α-allylation of N-unprotected amino esters. nih.gov In this system, the in situ formation of a Schiff base intermediate with the aid of Zn(II) enhances the acidity of the α-C-H bond, favoring the desired α-allylation over the competing N-allylation. nih.gov

A simplified representation of a plausible catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation of an N-protected alanine ester enolate is depicted below:

Figure 1: Simplified Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

L represents the chiral ligand.*

Stereochemical Outcome Determination and Rationalization in Asymmetric Transformations

The stereochemical outcome of the asymmetric allylic alkylation is a critical aspect, and its rationalization relies on understanding the interactions between the chiral catalyst and the substrate in the transition state. The enantioselectivity of the reaction is primarily dictated by the chiral ligand coordinated to the palladium catalyst. chinesechemsoc.org

The prevailing model for stereochemical induction involves the "outer sphere" attack of the enolate on the π-allylpalladium complex. The chiral ligand creates a specific asymmetric environment around the palladium center, which in turn controls the facial selectivity of the nucleophilic attack. The enolate will preferentially attack one of the two enantiotopic faces of the allyl group, leading to the formation of one enantiomer of the product in excess.

The structure of the chiral ligand is paramount in determining the degree of enantioselectivity. Ligands such as those based on the Trost 'Standard Ligand' (TSL) framework have been shown to be highly effective in these transformations. These ligands create a chiral pocket that directs the incoming nucleophile to a specific face of the π-allyl complex.

In the context of forming this compound, the prochiral enolate derived from an N-protected methyl alaninate (B8444949) would approach the π-allylpalladium complex. The stereochemistry of the final product would depend on which face of the enolate attacks which terminus of the allyl group, a process governed by the chiral ligand.

For instance, in the alkylation of cyclic sulfamidate imines, the conversion between N- and C-allylated products was observed, with the latter being thermodynamically favored. The high enantioselectivities achieved in these reactions are attributed to the specific geometry of the palladium-enolate intermediate enforced by the chiral ligand. acs.org

The table below presents representative data on the stereochemical outcomes of asymmetric allylic alkylations of amino acid precursors, highlighting the influence of the chiral ligand and reaction conditions on enantiomeric excess (ee).

Kinetic and Thermodynamic Considerations in Amino Ester Formation

The formation of α,α-disubstituted amino esters can be influenced by both kinetic and thermodynamic factors. In many chemical reactions, a distinction can be made between the kinetically controlled product, which is formed fastest, and the thermodynamically controlled product, which is the most stable. acs.orgnih.govdtu.dkacs.org

In the context of the allylation of enolates, the reaction temperature can play a crucial role in determining the product distribution. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed via the lowest energy transition state. dtu.dk At higher temperatures, the reaction may become reversible, allowing for equilibration and the eventual predominance of the more thermodynamically stable product. dtu.dk

For the synthesis of this compound, the formation of the enolate of the N-protected alanine precursor can lead to different regioisomers if the protecting group or ester allows for it. However, in the case of a simple methyl ester and a standard protecting group, the primary consideration is the facial selectivity of the allylation.

Kinetic studies on the enantioselective synthesis of α-allyl amino esters have indicated that the carbon-carbon bond-forming step is often the rate-limiting step of the reaction. For instance, in the chiral-squaramide-catalyzed allylation of α-chloro glycinates, the reaction displays first-order kinetic dependence on both the α-chloro glycinate (B8599266) and the nucleophile, which is consistent with a rate-limiting C-C bond formation. nih.gov

The table below provides a conceptual overview of how kinetic and thermodynamic factors can influence product distribution in a competing reaction scenario.

Computational and Theoretical Studies on Methyl 2 Amino 2 Methylpent 4 Enoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Methyl 2-amino-2-methylpent-4-enoate, these calculations provide insights into its structural parameters and electronic properties, which dictate its reactivity and spectroscopic behavior. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for these purposes. researchgate.netresearchgate.netpageplace.de

Geometry optimization is the initial step, where the molecule's energy is minimized with respect to the coordinates of its atoms, leading to the prediction of its most stable conformation. researchgate.net For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The electronic structure is subsequently analyzed by examining the molecular orbitals, electron density distribution, and electrostatic potential. These analyses help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar functional groups, as specific computational studies on this molecule are not readily available.)

| Parameter | Bond | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| C-N | 1.46 Å | |

| Cα-Cβ | 1.54 Å | |

| Cγ=Cδ | 1.34 Å | |

| Bond Angle | O=C-O | 125° |

| Cα-N-H | 109.5° | |

| Cβ-Cγ=Cδ | 120° |

Density Functional Theory (DFT) Applications in Vibrational Spectroscopy Analysis

Density Functional Theory (DFT) has become a powerful tool for the analysis of vibrational spectra (infrared and Raman) of organic molecules. researchgate.netpreprints.orgscielo.brnih.govmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be predicted. These theoretical predictions are invaluable for the assignment of experimental vibrational spectra. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its vibrational characteristics. nih.gov

The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the exchange-correlation functional. The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical values for similar functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3350 |

| Asymmetric Stretch | 3450 | |

| C=O (ester) | Stretch | 1735 |

| C=C (alkene) | Stretch | 1645 |

| C-O (ester) | Stretch | 1250 |

| C-N (amine) | Stretch | 1100 |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are increasingly used to predict various spectroscopic parameters, most notably NMR chemical shifts. mdpi.comnih.govbohrium.comnih.govresearchgate.net For this compound, predicting ¹H and ¹³C NMR chemical shifts can aid in its structural elucidation and confirmation. The GIAO (Gauge-Including Atomic Orbital) method, within the framework of DFT, is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects, which can be modeled using implicit or explicit solvent models. These theoretical predictions, when compared with experimental data, can help in assigning the signals in the NMR spectra to specific nuclei within the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar functional groups.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 175.0 | - | - |

| Cα | 60.0 | - | - |

| Cβ | 40.0 | Hβ | 2.4 |

| Cγ | 135.0 | Hγ | 5.8 |

| Cδ | 118.0 | Hδ | 5.1, 5.2 |

| C-CH₃ | 25.0 | H-Cα-CH₃ | 1.5 |

| O-CH₃ | 52.0 | H-O-CH₃ | 3.7 |

| NH₂ | - | H-N | 1.8 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics of reaction pathways and the structures of transient species like transition states. researchgate.netacs.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can elucidate the step-by-step process of bond breaking and formation.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the synthesis of α,α-disubstituted α-amino acids often involves complex stereoselective reactions, and computational modeling can help in understanding the origin of this stereoselectivity by comparing the energies of different diastereomeric transition states. acs.org

Conformational Analysis of Unsaturated Amino Esters and Their Derivatives

The biological activity and chemical reactivity of molecules like this compound are often influenced by their three-dimensional shape or conformation. nih.govic.ac.ukimperial.ac.ukacs.org Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Due to the presence of several single bonds, this compound can exist in various conformations.

Synthetic Utility of Methyl 2 Amino 2 Methylpent 4 Enoate As a Versatile Intermediate

Methyl 2-amino-2-methylpent-4-enoate is a non-proteinogenic α-amino acid ester that holds significant value in synthetic organic chemistry. Its unique structure, featuring a quaternary α-carbon, a terminal alkene, and versatile amino and ester functionalities, makes it an attractive building block for a wide array of complex molecules. This section explores its role as a versatile intermediate in the synthesis of sophisticated molecular architectures, from peptidomimetics to polycyclic natural products.

Future Research Directions and Innovations in Methyl 2 Amino 2 Methylpent 4 Enoate Chemistry

Development of Novel and Sustainable Synthetic Protocols for Amino Esters

The synthesis of amino acid esters is a fundamental process in organic and medicinal chemistry. mdpi.com Traditional methods, while widely used, often involve harsh conditions, tedious workup procedures, and the generation of significant chemical waste. mdpi.com Consequently, a major thrust of future research is the development of greener, more sustainable synthetic protocols.

Recent advancements have focused on milder and more efficient esterification methods. For instance, the use of trimethylchlorosilane in methanol (B129727) has been shown to be a convenient system for preparing methyl esters of various carboxylic acids, including amino acids. mdpi.com This method offers the advantages of room temperature reaction conditions and good to excellent yields, making it a more environmentally benign alternative to traditional acid-catalyzed esterification. mdpi.com

Another area of development is the use of greener reagents and solvents. For example, research has demonstrated the use of calcium(II) iodide as a protective agent for the Fmoc protecting group during the hydrolysis of amino esters, offering a less toxic and more cost-effective alternative to organotin materials. mdpi.com The exploration of solid-phase peptide synthesis (SPPS) techniques that minimize waste by employing recyclable resins and atom-efficient coupling agents is also a key area of future research. mdpi.comchemrxiv.org The goal is to develop synthetic pathways that are not only high-yielding and selective but also align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.

A comparative analysis of different synthetic methods for amino acid methyl esters highlights the trend towards milder and more efficient conditions:

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Traditional Acid Catalysis | H₂SO₄ or HCl in Methanol | Reflux | High conversion | Harsh conditions, potential for side reactions |

| Thionyl Chloride | SOCl₂ in Methanol | 0°C to room temperature | Effective for many amino acids | Generates corrosive byproducts |

| Trimethylchlorosilane | TMSCl in Methanol | Room temperature | Mild conditions, good yields mdpi.com | Requires anhydrous conditions |

This table is based on information from various sources. mdpi.com

Advancements in Asymmetric Catalysis for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a significant challenge in organic chemistry. acs.org Asymmetric catalysis offers a powerful tool to control the stereochemistry at the α-carbon, and ongoing research is focused on developing more efficient and selective catalysts.

Organocatalysis has emerged as a major pillar in asymmetric synthesis. nih.gov Chiral Brønsted acids, bifunctional catalysts, and phase-transfer catalysts are being developed to achieve high enantioselectivity in the synthesis of complex amino acids. frontiersin.orgnih.gov For example, cinchona alkaloid-derived catalysts have been successfully employed in the aza-Henry reaction to produce chiral β-amino-α-bromonitroalkanes, which are precursors to D-α-amino amides. rsc.org

Recent breakthroughs include the development of novel organocatalytic activation modes. nih.gov For instance, the integration of organocatalysis with photoredox and electrocatalysis is opening new avenues for stereoselective transformations under mild conditions. nih.govnih.gov Furthermore, enzymatic resolutions are being optimized for the enantioselective synthesis of α,α-disubstituted amino acid derivatives, with studies focusing on the effects of pH, enzyme loading, and solubilizing additives to improve efficiency. nih.gov

The development of catalysts for the asymmetric alkylation of glycine (B1666218) enolate synthons is another active area of research, providing a route to a wide variety of non-proteinogenic α-amino acids. acs.org These advancements are crucial for accessing the specific stereoisomers of compounds like methyl 2-amino-2-methylpent-4-enoate, which are essential for their application in pharmaceuticals and material science.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Amino Esters

The vastness of chemical space presents a significant challenge for the discovery and optimization of new reactions. nih.gov Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity and accelerating the development of synthetic methodologies for amino esters. beilstein-journals.orgeurekalert.org

ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and selectivity, with increasing accuracy. nih.govbeilstein-journals.org These predictive models can then be used to guide the design of new experiments, prioritizing those with the highest probability of success. eurekalert.org This data-driven approach can significantly reduce the time and resources required for reaction optimization.

Researchers are developing both global and local ML models. beilstein-journals.org Global models, trained on diverse reaction databases, can suggest general reaction conditions for novel transformations. beilstein-journals.org Local models, on the other hand, are fine-tuned for specific reaction families to optimize parameters like catalyst, solvent, and temperature for improved performance. beilstein-journals.org

Furthermore, AI is being employed to not only predict reaction conditions but also to design novel molecules with desired properties and even suggest synthetic routes to create them. asiaresearchnews.com By combining chemical knowledge with advanced computational techniques, researchers aim to create "self-driving" chemistry labs where robotic platforms, guided by AI, can autonomously execute and optimize complex synthetic sequences. beilstein-journals.org This integration of ML and AI holds the promise of revolutionizing the way we discover and synthesize new amino esters like this compound.

Exploration of New Reactivity Modes for Unsaturated Amino Acid Derivatives

The presence of both an amino group and a carbon-carbon double bond in unsaturated amino acid derivatives like this compound imparts a rich and versatile reactivity profile. youtube.com Future research will undoubtedly focus on exploring and harnessing these functionalities to develop novel synthetic transformations.

The alkene moiety can participate in a wide range of reactions, including various cycloadditions, cross-coupling reactions, and olefin metathesis, to construct complex molecular architectures. The amino group, in turn, can be a nucleophile or a directing group, influencing the regioselectivity and stereoselectivity of these transformations. youtube.com

One area of interest is the development of new catalytic systems that can selectively activate and functionalize the unsaturated side chain. For example, transition metal catalysts could be employed to mediate novel C-H functionalization reactions on the allylic or vinylic positions. Furthermore, the interplay between the amino group and the double bond could be exploited in intramolecular reactions to synthesize novel heterocyclic compounds.

Researchers are also investigating the reactivity of unsaturated ketones and their derivatives with amino compounds, which can provide insights into the potential transformations of unsaturated amino esters. nih.gov Additionally, methods are being developed to determine the position of double bonds in unsaturated fatty acids, which could be adapted to characterize the products of reactions involving unsaturated amino acids. acs.org By uncovering new reactivity modes, chemists can expand the synthetic utility of unsaturated amino acid derivatives and create a wider range of valuable molecules for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 2-amino-2-methylpent-4-enoate?

- Methodological Answer : A common approach involves multi-step synthesis starting from α,β-unsaturated esters. For example, methyl pent-4-enoate derivatives can undergo Michael addition with nitriles or amines, followed by hydrolysis and re-esterification. A related synthesis of methyl 2-amino-2-phenylpent-4-ynoate (via amidation and esterification) demonstrates the use of flash column chromatography for purification and spectroscopic validation (e.g., H NMR, C NMR) . Adjustments may include protecting the amino group (e.g., trifluoroacetylation) to prevent side reactions during ester formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the ester carbonyl ( ppm) and olefinic protons ( ppm). The amino group’s presence can be inferred from broad singlet peaks ( ppm) and confirmed via N NMR or derivatization.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ion peaks and fragmentation patterns. For example, a methyl ester fragment ( 59) is characteristic of such compounds.

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O ( cm) and N-H ( cm) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., high R-factors, poor electron density maps) require iterative refinement using programs like SHELXL . Key steps include:

- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model twinning ratios.

- Validation Tools : Employ PLATON/CHECKCIF to flag symmetry errors or missed solvent molecules .

- Dynamic Disorder Modeling : For flexible side chains (e.g., the pent-4-enoate group), apply PART/SADI restraints to refine occupancies and thermal parameters .

Q. What strategies are used to analyze hydrogen-bonding networks in its crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or PLATON to categorize hydrogen bonds (e.g., - distances, angles) into motifs like rings or chains, as outlined in Etter’s formalism .

- Energy Frameworks : Calculate interaction energies (e.g., using CE-B3LYP/6-31G(d,p)) to quantify the stability of supramolecular assemblies.

- Topological Analysis : Apply the AIM (Atoms in Molecules) approach to identify critical bond paths and electron density features at bond critical points .

Q. How to address enantiomeric purity challenges in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB) to resolve enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computed ECD (time-dependent DFT) to confirm absolute configuration.

- X-ray Crystallography : Resolve enantiomeric excess via Flack parameter refinement in SHELXL, ensuring data quality () and completeness () .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing reaction yields in sterically hindered systems?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a factorial design can identify interactions between Lewis acids (e.g., ZnCl) and solvents (e.g., THF vs. DCM).

- In Situ Monitoring : Use ReactIR or F NMR to track intermediates in real time.

- Kinetic Studies : Perform Eyring analysis to determine activation parameters (, ) for rate-limiting steps .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-311++G(d,p)). For example, calculate the energy barrier for amine addition to the α,β-unsaturated ester.

- NBO Analysis : Identify hyperconjugative interactions stabilizing transition states.

- Solvent Effects : Apply the SMD model to simulate solvent polarity’s impact on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.